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Compound of Interest

Compound Name: 1,3-Dioxolane-2-methanol

Cat. No.: B150767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic organic compound 1,3-Dioxolane-2-methanol (CAS No. 5694-68-8). The

document outlines its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and data

presented in a structured format for ease of reference and comparison.

Spectroscopic Data Summary
The structural integrity and purity of 1,3-Dioxolane-2-methanol (C₄H₈O₃, Molecular Weight:

104.10 g/mol ) can be effectively determined through a combination of spectroscopic

techniques.[1] The following sections and tables summarize the essential data obtained from

¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Data

A ¹H NMR spectrum of 1,3-Dioxolane-2-methanol reveals distinct signals corresponding to the

different proton environments in the molecule. The data presented below was recorded in

deuterated chloroform (CDCl₃) at 400 MHz.[2]
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

5.01 Triplet (t) 1H 3.0 H-2 (methine)

3.88-4.08 Multiplet (m) 4H -
H-4, H-5 (ring

CH₂)

3.66-3.72 Multiplet (m) 2H -
H-6 (exocyclic

CH₂)

1.89
Broad Singlet (br

s)
1H - -OH (hydroxyl)

¹³C NMR Data

While experimental ¹³C NMR data for 1,3-Dioxolane-2-methanol is not readily available in

public spectral databases, theoretical predictions based on computational models provide

valuable insight into the expected chemical shifts. The following table presents predicted ¹³C

NMR data.

Predicted Chemical Shift (δ) ppm Assignment

~103-105 C-2 (methine)

~65-67 C-4, C-5 (ring CH₂)

~63-65 C-6 (exocyclic CH₂)

Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of 1,3-Dioxolane-2-methanol results in a

characteristic fragmentation pattern that can be used for its identification. The molecular ion

peak is often observed, and key fragments arise from the cleavage of the hydroxymethyl group

or the opening of the dioxolane ring.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment Ion

104 Low [C₄H₈O₃]⁺• (Molecular Ion)

73 High [C₃H₅O₂]⁺ (Loss of •CH₂OH)

45 High [C₂H₅O]⁺

43 Medium [C₂H₃O]⁺

31 Medium [CH₃O]⁺

Data sourced from NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy Data
The IR spectrum of 1,3-Dioxolane-2-methanol is characterized by absorptions corresponding

to its primary alcohol and cyclic acetal functional groups.

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3600-3200 Strong, Broad O-H Stretch Hydroxyl (-OH)

3000-2850 Medium C-H Stretch Aliphatic (CH, CH₂)

1200-1000 Strong C-O Stretch Acetal/Ether & Alcohol

Experimental Protocols
The following sections describe generalized yet detailed methodologies for acquiring the

spectroscopic data presented above. These protocols are intended for researchers with a

foundational understanding of spectroscopic instrumentation.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-15 mg of pure 1,3-Dioxolane-2-methanol in
0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5
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mm NMR tube. Ensure the sample is fully dissolved and the solution is free of any particulate

matter.

Instrumentation: The analysis is performed on a Fourier Transform NMR (FT-NMR)

spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H nuclei.

Data Acquisition (¹H NMR):

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans

should be averaged to achieve an adequate signal-to-noise ratio.

The spectral width should be set to cover the expected range of proton chemical shifts

(typically 0-12 ppm).

Data Acquisition (¹³C NMR):

Switch the probe to the ¹³C frequency.

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each unique carbon atom.

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR

due to the low natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction on the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry Protocol (GC-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a dilute solution of 1,3-Dioxolane-2-methanol in a volatile

organic solvent (e.g., dichloromethane or methanol).

Instrumentation: The analysis is performed using a Gas Chromatograph (GC) coupled to a

Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.

Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

The compound is vaporized and separated from the solvent and any impurities on a

capillary column (e.g., a nonpolar DB-5 or similar).

A temperature program is used to elute the compound from the column into the mass

spectrometer.

Mass Spectrometry:

As the compound elutes from the GC, it enters the EI source of the mass spectrometer,

where it is bombarded with high-energy electrons (typically 70 eV).

This causes ionization and fragmentation of the molecule.

The resulting positively charged ions are accelerated and separated by the mass analyzer

(e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion, generating a mass spectrum.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and the

pattern of fragment ions, which serves as a molecular fingerprint.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: As 1,3-Dioxolane-2-methanol is a liquid, the neat (undiluted) liquid film

method is commonly used. Place one to two drops of the pure liquid onto the surface of a

salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform liquid

film.
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Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition:

First, acquire a background spectrum of the empty spectrometer to account for

atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

Place the prepared salt plate assembly into the sample holder in the instrument's beam

path.

Acquire the sample spectrum. The instrument passes infrared radiation through the

sample, and the detector measures the amount of light transmitted at each wavelength.

Typically, multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum, which is typically

plotted as percent transmittance versus wavenumber (cm⁻¹).

Data Analysis: Identify the key absorption bands in the spectrum and assign them to the

corresponding molecular vibrations and functional groups.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 1,3-Dioxolane-2-methanol.
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General Workflow for Spectroscopic Characterization

Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Data Processing & Analysis

Phase 4: Interpretation

Pure Compound Sample
(1,3-Dioxolane-2-methanol)

Dissolve in
Deuterated Solvent

Dilute in
Volatile Solvent

Prepare Neat
Liquid Film

NMR Spectrometer
(¹H & ¹³C) GC-MS System FTIR Spectrometer

FT, Phasing,
Calibration,
Integration

Identify Molecular Ion
& Fragmentation

Background Subtraction
& Peak Assignment

Structural Elucidation
&

Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of a liquid organic compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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